Thymidine 5'-monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

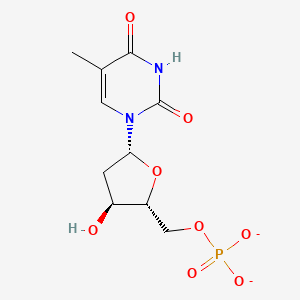

DTMP(2-) is a 2'-deoxyribonucleoside 5'-monophosphate(2-) obtained by deprotonation of the phosphate OH groups of dTMP; major species at pH 7.3. It has a role as a human metabolite. It is a 2'-deoxynucleoside 5'-monophosphate(2-) and a pyrimidine 2'-deoxyribonucleoside 5'-phosphate(2-). It is a conjugate base of a dTMP(-).

5-Thymidylic acid. A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.

Aplicaciones Científicas De Investigación

Role in DNA Synthesis

Thymidine 5'-monophosphate is an essential precursor in the biosynthesis of DNA. It is synthesized from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase, which catalyzes the reductive methylation of dUMP to dTMP using 5,10-methylenetetrahydrofolate as a methyl donor. This process is vital for the production of deoxythymidine triphosphate (dTTP), a building block for DNA strands .

Table 1: Enzymatic Conversion of dUMP to dTMP

| Substrate | Enzyme | Product |

|---|---|---|

| dUMP | Thymidylate Synthase | dTMP |

| dTMP | Thymidylate Kinase | dTDP |

| dTDP | Thymidylate Kinase | dTTP |

Cancer Research and Therapeutics

dTMP has significant implications in cancer therapy. It is involved in the mechanism of action of several chemotherapeutic agents, particularly fluoropyrimidines like 5-fluorouracil (5-FU). These drugs inhibit thymidylate synthase, leading to a depletion of dTMP and subsequently impairing DNA synthesis in rapidly dividing cancer cells. Studies have shown that measuring the expression levels of thymidylate synthase and thymidine phosphorylase can predict patient outcomes in gastric cancer treated with 5-FU .

Case Study: Gastric Cancer Prognosis

- Objective: To evaluate the predictive value of TS/TP mRNA expression on survival rates.

- Findings: Higher levels of TS/TP correlated with improved survival rates in patients undergoing 5-FU-based chemotherapy .

Antimicrobial Research

Recent studies have explored modified analogs of this compound as potential leads for new anti-mycobacterial drugs. These modifications aim to enhance the affinity and efficacy against Mycobacterium tuberculosis thymidine monophosphate kinase, which is crucial for the pathogen's survival .

Table 2: Modified Analogues of dTMP and Their Potential

| Analogue | Modification Type | Target Pathogen | Efficacy |

|---|---|---|---|

| 2'-halogeno-dTMP | Halogen substitution | Mycobacterium tuberculosis | High |

| 3'-azido-dTMP | Azido substitution | Mycobacterium tuberculosis | Moderate |

Radiation Studies

This compound is also utilized in radiation studies to understand the effects of ionizing radiation on nucleic acids. Research has employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry to analyze radiation-induced decomposition products from dTMP . This method allows for direct measurement without prior hydrolysis or derivatization.

Case Study: Radiation-Induced Decomposition

- Objective: To identify products resulting from gamma radiolysis of thymidine.

- Findings: Major products included thymine and thymidine monophosphate, providing insights into how radiation affects nucleotides .

Biochemical Assays and Diagnostics

In biochemical assays, dTMP serves as a substrate for various kinases and phosphatases, making it valuable for studying enzyme kinetics and metabolic pathways. Its role as a fundamental metabolite means it can be used as a biomarker for cellular proliferation and activity .

Applications in Diagnostics:

- Measuring levels of dTMP can indicate cellular growth rates.

- Changes in dTMP concentrations may reflect tumor activity or response to therapy.

Propiedades

Fórmula molecular |

C10H13N2O8P-2 |

|---|---|

Peso molecular |

320.19 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/p-2/t6-,7+,8+/m0/s1 |

Clave InChI |

GYOZYWVXFNDGLU-XLPZGREQSA-L |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |

Secuencia |

T |

Sinónimos |

Acid, Thymidylic Acids, Thymidylic Deoxythymidylate DTMP Monophosphate, Thymidine Thymidine Monophosphate Thymidylic Acid Thymidylic Acids TMP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.